2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a thiophenyl group, and an acetamide moiety. The compound is identified by the CAS number 2034483-34-4 and has a molecular formula of CHFNOS with a molecular weight of 319.4 g/mol . This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Methods and Technical Details
The synthesis of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves several key steps:
In industrial settings, methods such as continuous flow reactors or batch processes may be employed to scale up production. The choice of solvents and catalysts is crucial in optimizing yields and purity .
Structure and Data
The molecular structure of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can be represented using various structural notations:
CC(=O)NCC1(C2=CC=CS2)CCOCC1InChI=1S/C17H18FNO2S/c19-15-5-3-14(4-6-15)12-17(21)20-13-18(7-9-22-10-8-18)16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21) .The compound features a tetrahydro-pyran ring fused with a thiophene ring and a fluorinated phenyl group, contributing to its unique chemical properties.
Reactions and Technical Details
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide in synthetic organic chemistry.
Process and Data
The mechanism of action for 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is needed to clarify these mechanisms and their implications for therapeutic applications.
Physical Properties
The physical properties of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide include:
Specific physical properties such as density, boiling point, and melting point are not well-documented in available literature .
Chemical Properties
The chemical properties encompass its reactivity profile, solubility in various solvents, and stability under different conditions. Due to the presence of polar functional groups (e.g., acetamide), it is expected to have moderate solubility in polar solvents like ethanol and dimethyl sulfoxide.
Scientific Uses
This compound has potential applications in various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2